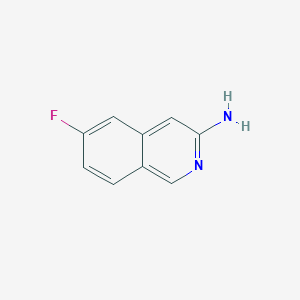

6-Fluoroisoquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERFSIJZZZJFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoroisoquinolin-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible synthetic route to 6-Fluoroisoquinolin-3-amine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The narrative delves into the strategic considerations behind the chosen synthetic pathway, offering detailed, step-by-step protocols for each reaction, purification, and characterization technique. This document is intended for researchers, scientists, and drug development professionals, providing not only a practical guide but also the underlying scientific rationale to empower effective and efficient synthesis and analysis.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Furthermore, the presence of an amino group at the 3-position provides a crucial handle for further functionalization and the exploration of structure-activity relationships (SAR).[4][5] Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is approached through a convergent strategy that leverages a robust and versatile cross-coupling reaction. The retrosynthetic analysis identifies a key intermediate, an ortho-alkynylbenzonitrile, which can be readily cyclized to form the desired 3-aminoisoquinoline core.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for this compound.

This approach is predicated on the following considerations:

-

Reliability of the Sonogashira Coupling: The Sonogashira reaction is a well-established and highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Its tolerance to a wide range of functional groups makes it an ideal choice for the coupling of an aryl halide with a terminal alkyne.

-

Availability of Starting Materials: 2-Bromo-4-fluorobenzonitrile and ethynyltrimethylsilane are commercially available and relatively inexpensive starting materials.

-

Efficiency of the Cyclization Step: The intramolecular cyclization of ortho-alkynylbenzonitriles in the presence of a nucleophile, such as ammonia, provides a direct and atom-economical route to the 3-aminoisoquinoline scaffold.[6]

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (230-400 mesh).[7][8]

NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[2] Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.[9] HPLC analysis was performed on a C18 reversed-phase column with UV detection.[10][11]

Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile (Intermediate 1)

Rationale: The Sonogashira coupling is employed to introduce the alkyne functionality at the 2-position of the benzonitrile ring. Ethynyltrimethylsilane is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group to prevent self-coupling and other side reactions.[12] A copper-free Sonogashira protocol is chosen to minimize potential issues with copper catalysis, such as the formation of homocoupled byproducts.

Protocol:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen) were added 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

The flask was evacuated and backfilled with the inert gas three times.

-

Anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) were added via syringe.

-

Ethynyltrimethylsilane (1.2 eq) was added dropwise to the stirred solution.

-

The reaction mixture was stirred at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 as a pale yellow solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-Bromo-4-fluorobenzonitrile | 1.0 | 200.01 |

| Ethynyltrimethylsilane | 1.2 | 98.22 |

| Pd(PPh₃)₄ | 0.05 | 1155.56 |

| CuI | 0.1 | 190.45 |

| Triethylamine | 2.0 | 101.19 |

Synthesis of 2-Ethynyl-4-fluorobenzonitrile (Intermediate 2)

Rationale: The TMS protecting group is removed under basic conditions to liberate the terminal alkyne, which is necessary for the subsequent cyclization step. A mild base such as potassium carbonate in methanol is sufficient for this transformation.

Protocol:

-

To a solution of Intermediate 1 (1.0 eq) in methanol was added potassium carbonate (2.0 eq).

-

The reaction mixture was stirred at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, the solvent was removed under reduced pressure.

-

The residue was partitioned between water and ethyl acetate.

-

The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 2 as a light brown solid, which was used in the next step without further purification.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 1 | 1.0 | 219.31 |

| Potassium Carbonate | 2.0 | 138.21 |

Synthesis of this compound (Target Molecule)

Rationale: The final step involves an intramolecular cyclization of the ortho-alkynylbenzonitrile in the presence of an ammonia source. This reaction proceeds via a nucleophilic attack of the ammonia on the alkyne, followed by cyclization and tautomerization to form the aromatic 3-aminoisoquinoline ring system. Sodium amide is a strong base and a potent nucleophile, facilitating the reaction at elevated temperatures.

Protocol:

-

To a sealed tube were added Intermediate 2 (1.0 eq) and sodium amide (1.5 eq).

-

Anhydrous N,N-dimethylformamide (DMF) was added, and the tube was sealed.

-

The reaction mixture was heated to 100 °C for 6-8 hours.

-

The reaction was cooled to room temperature and quenched by the slow addition of water.

-

The mixture was extracted with ethyl acetate (3 x).

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford This compound as a solid.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Intermediate 2 | 1.0 | 147.14 |

| Sodium Amide | 1.5 | 39.01 |

Diagram 2: Synthetic Workflow for this compound

Caption: Step-wise workflow for the synthesis of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR (400 MHz, DMSO-d₆): The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons and the amino group protons. The fluorine atom at the 6-position will cause splitting of the adjacent proton signals.

-

δ 9.0-9.2 (s, 1H): H1 proton, deshielded due to the adjacent nitrogen atom.

-

δ 7.8-8.0 (m, 2H): Aromatic protons, likely H4 and H5 or H8, showing complex coupling patterns.

-

δ 7.2-7.4 (m, 2H): Aromatic protons, likely H5 or H8 and H7, showing coupling to the fluorine atom.

-

δ 6.5-6.7 (s, 1H): H4 proton.

-

δ 5.5-6.0 (br s, 2H): NH₂ protons, broad due to quadrupolar relaxation and exchange. This peak will disappear upon D₂O exchange.

¹³C NMR (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will show the expected number of carbon signals, with the carbon atoms attached to fluorine and nitrogen exhibiting characteristic chemical shifts.

-

δ 160-165 (d, J = 240-250 Hz): C6, directly attached to fluorine, showing a large one-bond carbon-fluorine coupling constant.

-

δ 150-155: C3, attached to the amino group.

-

δ 145-150: C1.

-

δ 110-140: Other aromatic carbons, with those ortho and meta to the fluorine atom showing smaller carbon-fluorine couplings.

| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 6.5-9.2 | 110-150 |

| C-F | - | 160-165 |

| C-NH₂ | - | 150-155 |

| NH₂ | 5.5-6.0 | - |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₉H₇FN₂ [M+H]⁺ is 163.0666. The experimentally determined mass should be within a few ppm of this value.

Electrospray Ionization - Tandem Mass Spectrometry (ESI-MS/MS): Fragmentation of the protonated molecule is expected to occur through characteristic pathways for isoquinoline alkaloids.[9][13]

-

Loss of NH₃ (17 Da): A common fragmentation pathway for primary amines.

-

Loss of HCN (27 Da): Characteristic of nitrogen-containing heterocyclic compounds.

-

Loss of a fluorine radical (19 Da): Possible, but less common than the loss of neutral molecules.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is used to determine the purity of the final compound. A reversed-phase C18 column is a suitable choice for the analysis of polar aromatic compounds.[10][14]

Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

-

Expected Retention Time: The retention time will depend on the specific gradient used, but it is expected to be in the range of 5-10 minutes. The purity should be ≥95%.

Safety and Handling

-

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The synthesis should be performed in a well-ventilated fume hood.

-

Sodium amide is a highly reactive and moisture-sensitive reagent. It should be handled under an inert atmosphere.

-

Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis and characterization of this compound. The chosen synthetic strategy, leveraging a Sonogashira coupling and subsequent intramolecular cyclization, offers an efficient route to this valuable heterocyclic building block. The comprehensive characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a practical resource for scientists in the field of medicinal chemistry and drug discovery, enabling the exploration of novel isoquinoline-based compounds with potential therapeutic applications.

References

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 2. epfl.ch [epfl.ch]

- 3. BJOC - Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic synthesis of 3(2H)- isoquinolinones and 3-aminoisoquinolines - CONICET [bicyt.conicet.gov.ar]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. biotage.com [biotage.com]

- 8. Chromatography [chem.rochester.edu]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

6-Fluoroisoquinolin-3-amine chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 6-Fluoroisoquinolin-3-amine

Introduction

This compound is a fluorinated heterocyclic aromatic amine built upon the isoquinoline scaffold. The strategic placement of a fluorine atom at the 6-position and an amino group at the 3-position imparts a unique electronic profile, making it a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the primary amine serves as a crucial synthetic handle for further molecular elaboration.[3]

This guide provides a comprehensive overview of the chemical properties of this compound, outlines a representative synthetic approach, and details the multifaceted process of its structure elucidation using modern spectroscopic techniques. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for working with this and similar heterocyclic compounds.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for handling, characterization, and experimental design.

| Property | Value | Reference |

| IUPAC Name | 6-fluoro-isoquinolin-3-amine | |

| CAS Number | 1260760-86-8 | [4] |

| Molecular Formula | C₉H₇FN₂ | [5] |

| Molecular Weight | 162.17 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | [6] |

| Purity | Typically >95% | [5][6] |

The reactivity of this compound is dictated by the interplay of its functional groups. The isoquinoline nitrogen and the exocyclic amino group are basic and nucleophilic.[7] The fluorine atom at the 6-position acts as an electron-withdrawing group via induction, influencing the electron density of the entire ring system. Conversely, the amino group at the 3-position is a strong electron-donating group through resonance. This electronic push-pull system modulates the reactivity of the molecule in electrophilic and nucleophilic substitution reactions.[3][7]

Synthesis Pathway and Protocol

The synthesis of substituted aminoisoquinolines can be achieved through various routes.[8] A common strategy involves the construction of the isoquinoline ring system followed by the introduction or modification of functional groups. A plausible pathway for synthesizing this compound is outlined below, starting from a commercially available fluorinated precursor.

Caption: A representative synthetic pathway for this compound.

Experimental Protocol: Reductive Cyclization (Illustrative Step 3)

Causality: This step is crucial as it simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization to form the isoquinoline core. Iron in acetic acid is a classic and effective reagent for this transformation, offering a cost-effective and scalable method.

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 2-cyano-3-(4-fluoro-2-methyl-5-nitrophenyl)acrylate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).

-

Reagent Addition: Add iron powder (Fe, ~5.0 eq) portion-wise to the stirred solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Extraction: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target intermediate.

Comprehensive Structure Elucidation

Confirming the molecular structure of a newly synthesized compound is a cornerstone of chemical research. A combination of spectroscopic techniques provides complementary information, leading to an unambiguous assignment.

References

- 1. 6-Fluoroisoquinolin-3-ol | 51463-15-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 6-Fluoro-8-methylquinolin-3-amine (EVT-15391643) [evitachem.com]

- 4. This compound CAS#: 1260760-86-8 [m.chemicalbook.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 6-Fluoroisoquinoline | 1075-11-2 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Isoquinoline synthesis [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of 6-Fluoroisoquinolin-3-amine

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 6-Fluoroisoquinolin-3-amine

Abstract

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules.[1] A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural verification in synthetic and analytical workflows. This guide provides a detailed, predicted spectroscopic profile of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS: 1260760-86-8, Formula: C₉H₇FN₂) features an isoquinoline core functionalized with an amine group at the C3 position and a fluorine atom at the C6 position.[2] These substituents critically influence the electronic environment of the bicyclic system, which is directly reflected in the resulting spectroscopic data.

The numbering of the isoquinoline ring system, which will be used for all subsequent spectral assignments, is shown below.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra, detailing the influence of the electron-donating amino group and the electron-withdrawing fluorine atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons and a characteristic broad signal for the amine protons. The fluorine atom at C6 will introduce additional complexity through long-range H-F coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~9.0 | s | - |

| H8 | ~8.0 | d | J(H8-H7) ≈ 8.5 |

| H4 | ~7.8 | s | - |

| H7 | ~7.6 | dd | J(H7-H8) ≈ 8.5, J(H7-F6) ≈ 5.0 |

| H5 | ~7.4 | dd | J(H5-F6) ≈ 9.0, J(H5-H7) ≈ 2.5 |

| NH₂ | ~5.5 | br s | - |

Causality and Interpretation:

-

H1 and H4: These protons are adjacent to the heterocyclic nitrogen and are expected to be the most downfield shifted. H1 is typically the most deshielded proton in the isoquinoline system. The amino group at C3 is expected to have a minimal effect on H1 but will shield H4 slightly compared to the parent isoquinoline.

-

H8, H7, H5: These protons are on the fluorinated benzene ring. The fluorine at C6 exerts a strong ortho-coupling to H5 (~9.0 Hz) and a meta-coupling to H7 (~5.0 Hz). H8 is ortho to the ring junction and will appear as a standard doublet coupled to H7.

-

-NH₂ Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.[3] This peak will disappear upon D₂O exchange, a key confirmatory experiment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents and the electronegative nitrogen atom. The most significant feature will be the large one-bond coupling constant for C6 and smaller two- and three-bond couplings for adjacent carbons due to the fluorine atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C6 | ~162 | d | ¹J(C-F) ≈ 245 |

| C3 | ~155 | s | - |

| C1 | ~150 | s | - |

| C8a | ~138 | d | ⁴J(C-F) ≈ 2 |

| C4a | ~130 | s | - |

| C8 | ~128 | d | ³J(C-F) ≈ 8 |

| C4 | ~120 | s | - |

| C7 | ~115 | d | ²J(C-F) ≈ 22 |

| C5 | ~110 | d | ²J(C-F) ≈ 25 |

Causality and Interpretation:

-

C6: The carbon directly bonded to fluorine (C6) will be the most downfield in the benzene ring portion and will exhibit a very large one-bond coupling constant (¹J(C-F)), which is characteristic of C-F bonds.[4]

-

C3 and C1: C3, bearing the amino group, and C1, adjacent to the nitrogen, are expected to be significantly deshielded.

-

C5 and C7: These carbons are ortho to the fluorine and will show a significant two-bond C-F coupling constant (²J(C-F)).[4]

-

Quaternary Carbons (C4a, C8a): These carbons, which bear no protons, will typically show weaker signals in the spectrum.[5] C8a will exhibit a small four-bond coupling to fluorine.

Experimental Protocols for NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the primary amine and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | Two distinct bands are characteristic of a primary amine (R-NH₂).[6][7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic rings.[8] |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | Confirms the presence of the primary amine group.[6] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands are expected due to the bicyclic aromatic system. |

| 1330 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of an aromatic amine.[6][9] |

| 1250 - 1150 | C-F Stretch | Strong | A strong, characteristic band for the aryl-fluoride bond. |

| 900 - 670 | Aromatic C-H Out-of-Plane Bend | Strong | Pattern can sometimes give information about the substitution pattern. |

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. The instrument's software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum, typically over a range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₇FN₂

-

Monoisotopic Mass: 162.06 g/mol

-

High-Resolution MS (HRMS): An ESI-TOF or Orbitrap mass spectrometer is expected to find the protonated molecule, [M+H]⁺, at an m/z of 163.0666 . This high-resolution measurement is critical for confirming the elemental composition.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely lead to fragmentation of the isoquinoline ring. The parent isoquinoline molecule is known to lose HCN as a key fragmentation step.[10]

Caption: A simplified predicted fragmentation pathway for this compound.

Causality and Interpretation:

-

Molecular Ion (m/z 162): The molecular ion peak should be clearly visible.

-

Loss of HCN (m/z 135): A common fragmentation for nitrogen-containing heterocycles is the loss of a stable neutral molecule like hydrogen cyanide (HCN), originating from C1 and N2. This would lead to a significant fragment at m/z 135.

-

Loss of Fluorine (m/z 88 from 135): Subsequent loss of a fluorine radical from the m/z 135 fragment could lead to a cation at m/z 88.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap. The mass range should be set to include the expected m/z of the protonated molecule (e.g., 50-500 m/z).

-

Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass to confirm the elemental formula.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparison with structurally related molecules. The detailed interpretations and standardized protocols herein offer a valuable, authoritative resource for scientists engaged in the synthesis, purification, and analysis of this important chemical entity, facilitating its unambiguous characterization in the absence of readily available experimental reference spectra.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1260760-86-8 [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline [webbook.nist.gov]

A Technical Guide to the Solubility and Stability Profiling of 6-Fluoroisoquinolin-3-amine for Drug Development

Abstract

The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties.[1] Among the most critical of these are aqueous solubility and chemical stability, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.[2] This in-depth technical guide provides a comprehensive framework for the systematic evaluation of 6-Fluoroisoquinolin-3-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We present a series of detailed, field-proven protocols for determining thermodynamic and pH-dependent solubility, as well as chemical and metabolic stability. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system to ensure data integrity. This guide is intended for researchers, scientists, and drug development professionals, offering a practical roadmap for generating a robust data package to support the progression of this compound or similar NCEs through the drug development pipeline.

Introduction

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous pharmacologically active molecules. The introduction of a fluorine atom can significantly modulate properties such as metabolic stability and binding affinity, making this a scaffold of considerable interest. However, the same structural features that confer biological activity—aromatic rings and ionizable amine groups—also present challenges in terms of aqueous solubility and stability.

Poor solubility is a primary cause of failure for many promising drug candidates, leading to inadequate absorption and erratic bioavailability.[2] Similarly, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), compromising its safety, efficacy, and shelf-life.[2] Therefore, a rigorous and early assessment of these critical quality attributes is not merely a regulatory requirement but a foundational component of a successful drug development strategy.[3][4]

This guide outlines a logical, phase-appropriate workflow for characterizing this compound, beginning with fundamental physicochemical properties and progressing to detailed solubility and stability assessments under various conditions.

Part 1: Foundational Physicochemical Characterization

Before embarking on extensive solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential. These parameters govern the compound's behavior in aqueous environments and provide the context for interpreting all subsequent data.

pKa and LogD Determination

The amine group on the isoquinoline ring is basic and will be protonated at physiological pH, a factor that profoundly influences solubility. The Henderson-Hasselbalch equation is a useful tool for predicting pH-dependent solubility profiles.[5]

-

pKa (Ionization Constant): Determines the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like this compound, solubility is expected to be higher at pH values below its pKa.[6]

-

LogD (Distribution Coefficient): Measures the lipophilicity of the compound at a specific pH, accounting for all ionic and neutral species. The pH-dependent LogD profile is crucial for predicting absorption and permeability across biological membranes.

These values are typically determined via potentiometric titration or UV-spectrophotometric methods.

Solid-State Characterization

The solid form of an API can significantly impact its dissolution rate and thermodynamic solubility. Different crystalline forms (polymorphs) of the same compound can exhibit varying solubilities.[2]

-

X-Ray Powder Diffraction (XRPD): Used to identify the crystalline form of the compound.[2]

-

Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.[2]

A summary of the foundational physicochemical properties for this compound is presented below.

| Property | Method | Result | Implication for Developability |

| pKa | Potentiometric Titration | [Example Value: 6.8] | Ionizable within the physiological pH range; solubility will be highly pH-dependent. |

| LogD at pH 7.4 | Shake-Flask | [Example Value: 2.5] | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Solid Form | XRPD | [Example Value: Crystalline Form I] | A stable, well-defined solid form is crucial for reproducible manufacturing and performance. |

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[7] It is essential to differentiate between kinetic and thermodynamic solubility, as they provide different insights relevant to various stages of drug development.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for a thorough solubility evaluation.

Caption: Workflow for solubility assessment of this compound.

Protocol 2.1: Kinetic Solubility by Nephelometry

-

Rationale & Expertise: In early drug discovery, speed is critical. Kinetic solubility provides a rapid, high-throughput assessment of a compound's propensity to precipitate when an aqueous buffer is added to a concentrated DMSO stock solution.[8][9][10] This method mimics the conditions of many in vitro biological assays and helps to flag compounds that may cause artifacts due to precipitation. Nephelometry, which measures scattered light from particulates, is a common and efficient readout.[8]

-

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[1]

-

Plate Preparation: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

-

Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[1]

-

Incubation: Shake the plate for 2 hours at room temperature.[8][10]

-

Measurement: Read the plate on a nephelometer to measure light scattering.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed compared to a DMSO-only control.

-

-

Trustworthiness (Self-Validation):

-

Positive Control: A compound with known low solubility (e.g., Verapamil) to confirm the assay can detect precipitation.

-

Negative Control: A highly soluble compound (e.g., Caffeine) to establish the baseline signal.

-

Protocol 2.2: Thermodynamic Solubility by Shake-Flask Method

-

Rationale & Expertise: This is the "gold standard" for determining the true equilibrium solubility of a compound.[11][12] It measures the saturation concentration of a compound in a specific medium after an extended period, ensuring that the system has reached equilibrium. This value is crucial for lead optimization and pre-formulation activities.[13] An incubation time of 24-48 hours is typically required to ensure equilibrium is reached.[1]

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS pH 7.4). Ensure undissolved solid remains visible.[11]

-

Equilibration: Seal the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours.[1]

-

Phase Separation: After equilibration, separate the undissolved solid from the supernatant by centrifugation (e.g., 15,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[1]

-

-

Trustworthiness (Self-Validation):

-

Visual Confirmation: Ensure excess solid is present at the beginning and end of the experiment.

-

Time Point Analysis: Analyze samples at both 24 and 48 hours. The results should be consistent, confirming that equilibrium has been reached.

-

Protocol 2.3: pH-Solubility Profile

-

Rationale & Expertise: Since drugs encounter a wide range of pH environments in the gastrointestinal (GI) tract (pH 1-3 in the stomach, pH 5-7.5 in the intestine), understanding the pH-solubility profile is essential for predicting oral absorption.[7][14] For a basic compound like this compound, solubility is expected to be highest at low pH and decrease as the pH approaches and surpasses its pKa.[6]

-

Methodology:

-

Perform the Thermodynamic Shake-Flask protocol (2.2) in a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Measure the final pH of each suspension at the end of the experiment to ensure the buffer capacity was sufficient.[11]

-

Plot the resulting solubility (log scale) against the final measured pH.

-

Protocol 2.4: Solubility in Biorelevant Media

-

Rationale & Expertise: Simple buffers do not fully replicate the complex environment of the human gut, which contains bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[15] Biorelevant media provide a more accurate in vitro simulation.

-

FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions in the small intestine before a meal.[16]

-

FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the conditions after a meal, with higher concentrations of bile salts.[16]

-

SGF (Simulated Gastric Fluid): Simulates the acidic environment of the stomach.

-

-

Methodology:

Summary of Solubility Data

| Medium | pH | Temperature (°C) | Method | Solubility (µg/mL) |

| PBS | 7.4 | 25 | Kinetic (Nephelometry) | [Example Value: < 10] |

| PBS | 7.4 | 25 | Thermodynamic | [Example Value: 5] |

| pH 2.0 Buffer | 2.0 | 37 | Thermodynamic | [Example Value: > 2000] |

| pH 6.8 Buffer | 6.8 | 37 | Thermodynamic | [Example Value: 25] |

| SGF | 1.2 | 37 | Thermodynamic | [Example Value: > 2000] |

| FaSSIF | 6.5 | 37 | Thermodynamic | [Example Value: 40] |

| FeSSIF | 5.0 | 37 | Thermodynamic | [Example Value: 350] |

Part 3: Stability Profiling

Stability testing is a regulatory requirement that ensures a drug product maintains its quality, safety, and efficacy throughout its shelf life.[2][20] Studies are designed to understand how the API changes over time under the influence of various environmental factors like temperature, humidity, and light.[21]

Logical Framework for Stability Assessment

This diagram shows the relationship between different types of stability studies.

Caption: Interrelationship of stability studies for drug development.

Protocol 3.1: Forced Degradation (Stress Testing)

-

Rationale & Expertise: Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[22][23] By intentionally degrading the compound under harsh conditions (acid, base, oxidation, heat, light), we can generate potential degradation products.[24] This ensures the primary analytical method (typically HPLC) can separate the parent compound from its degradants, a key requirement for specificity.[22] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products not relevant to formal stability studies.[24]

-

Methodology:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 7 days.[24]

-

Photostability: Expose the compound (solid and in solution) to a light source emitting a combined visible and UV output, as specified in ICH Q1B guidelines.[24][25][26] The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[24]

-

Analysis: Analyze all stressed samples by HPLC-UV/MS. The mass spectrometer is used to help identify the mass of any new peaks (degradants).

-

-

Trustworthiness (Self-Validation):

-

Mass Balance: The sum of the parent compound and all degradation products should be close to 100%, indicating that all major degradants are being detected.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak in stressed samples, ensuring no co-eluting degradants.

-

Protocol 3.2: Solution Chemical Stability

-

Rationale & Expertise: This study assesses the stability of the compound in relevant aqueous media under more benign conditions, simulating potential formulation vehicles or physiological environments. This data is critical for determining appropriate storage conditions for solutions and for interpreting results from prolonged in vitro assays.

-

Methodology:

-

Preparation: Prepare solutions of this compound (e.g., at 10 µg/mL) in various buffers (e.g., pH 2.0, PBS pH 7.4).

-

Storage: Store aliquots at different temperatures (e.g., 4°C, room temperature, and 40°C).

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours, and 7 days).

-

Analysis: Quantify the remaining percentage of the parent compound using a validated HPLC-UV method.

-

Protocol 3.3: In Vitro Metabolic Stability (Human Liver Microsomes)

-

Rationale & Expertise: The liver is the primary site of drug metabolism.[27] Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most small molecule drugs.[27] This assay measures the rate of disappearance of the parent compound in the presence of HLM and the necessary cofactor, NADPH.[27][28] The results are used to calculate in vitro half-life (t½) and intrinsic clearance (Cl_int), which are key parameters for predicting in vivo hepatic clearance.

-

Methodology:

-

Incubation Medium: Prepare an incubation medium containing phosphate buffer (100 mM, pH 7.4), HLM (final concentration ~0.5 mg/mL protein), and the test compound (final concentration ~1 µM).[28][29]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a solution of the NADPH cofactor.[28]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

-

-

Trustworthiness (Self-Validation):

-

-NADPH Control: Run a parallel incubation without the NADPH cofactor. Significant compound loss in this control indicates chemical instability or non-CYP-mediated degradation.

-

Positive Controls: Include compounds with known metabolic rates: a high-clearance compound (e.g., Dextromethorphan) and a low-clearance compound (e.g., Warfarin) to validate the metabolic activity of the HLM batch.[28]

-

Summary of Stability Data

| Condition | % Remaining | Half-Life (t½) | Intrinsic Clearance (Cl_int) (µL/min/mg) | Notes |

| Forced Degradation | ||||

| 0.1 M HCl, 60°C, 24h | [85%] | - | - | Stable to acid. |

| 0.1 M NaOH, 60°C, 24h | [40%] | - | - | Liable to base hydrolysis. |

| 3% H₂O₂, RT, 24h | [92%] | - | - | Stable to oxidation. |

| Solution Stability (PBS, pH 7.4) | ||||

| 40°C, 7 days | [95%] | - | - | Good stability in neutral buffer. |

| Metabolic Stability (HLM) | [Example: 45 min] | [Example: 31 µL/min/mg] | Predicted to be a moderately cleared compound. |

Part 4: Integrated Data Analysis & Developability Assessment

Synthesizing the data from these studies provides a holistic view of the compound's strengths and weaknesses.

-

Solubility Insights: The pH-solubility profile for this compound is characteristic of a weak base. The high solubility in acidic conditions (>2000 µg/mL in SGF) suggests that dissolution in the stomach will not be a limiting factor for oral absorption.[6] However, the sharp drop in solubility at neutral pH (5 µg/mL in PBS) indicates a high risk of precipitation as the compound transits to the small intestine. The enhanced solubility in FeSSIF compared to FaSSIF suggests a positive food effect, where bile salts released after a meal may aid in solubilization.

-

Stability Insights: The compound demonstrates good stability under acidic, oxidative, and neutral aqueous conditions. However, the liability to base hydrolysis identified in the forced degradation study is a potential concern for manufacturing processes or formulations involving basic excipients. The metabolic stability data, predicting moderate clearance, is encouraging and suggests that the compound is not likely to be cleared too rapidly in vivo, allowing for a reasonable dosing interval.

-

Overall Developability Assessment: this compound presents a classic "BCS Class II-like" profile (low solubility, likely good permeability). The primary development challenge will be to mitigate the risk of precipitation in the intestine to ensure adequate absorption.

-

Recommended Next Steps:

-

Salt Screening: Forming a salt with an appropriate counter-ion could significantly improve the dissolution rate and apparent solubility.

-

Formulation Strategies: Investigate enabling formulations such as amorphous solid dispersions (ASDs) or lipid-based formulations to maintain the compound in a supersaturated state in the intestine.

-

Further Stability: Conduct formal stability studies on the lead salt form according to ICH Q1A guidelines, which define storage conditions and testing frequency for registration applications.[21][25][30][31]

-

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By employing these validated protocols, researchers can generate a high-quality data package that illuminates the compound's physicochemical liabilities and informs rational strategies for its advancement. A thorough, early-stage characterization, as outlined here, is indispensable for minimizing risk, optimizing resources, and ultimately increasing the probability of success in the challenging journey of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. pacelabs.com [pacelabs.com]

- 5. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]

- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 14. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorelevant.com [biorelevant.com]

- 17. biorelevant.com [biorelevant.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. interchim.fr [interchim.fr]

- 20. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 21. youtube.com [youtube.com]

- 22. biopharminternational.com [biopharminternational.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. database.ich.org [database.ich.org]

- 26. fda.gov [fda.gov]

- 27. mttlab.eu [mttlab.eu]

- 28. mercell.com [mercell.com]

- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 30. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 31. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Emergence of 6-Fluoroisoquinolin-3-amine: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Within this class, the 3-aminoisoquinoline motif has emerged as a particularly valuable scaffold, offering a versatile platform for the development of novel therapeutics. This guide delves into the discovery and strategic importance of 6-Fluoroisoquinolin-3-amine and its analogs. We will explore the rationale behind the incorporation of the 3-amino group and the strategic placement of a fluorine atom at the 6-position. This document provides a comprehensive overview of the synthesis of the core scaffold, the design principles for analog development, detailed experimental protocols for compound evaluation, and an analysis of structure-activity relationships (SAR), positioning this compound as a key intermediate for future drug discovery endeavors.

The Isoquinoline Scaffold: A Foundation of Bioactivity

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is not only prevalent in nature but has also been extensively utilized by medicinal chemists to create compounds with diverse pharmacological profiles.[1] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. Classical synthetic routes such as the Bischler-Napieralski and Pictet-Spengler reactions have made the isoquinoline core readily accessible for chemical exploration.[3][4]

The 3-aminoisoquinoline subfamily, in particular, has been investigated for various therapeutic applications, including potential antimalarial and central nervous system (CNS) depressant activities.[5][6] The amino group at the 3-position serves as a crucial handle for further chemical modification and as a key hydrogen bond donor/acceptor, enabling potent interactions with target proteins.

The Strategic Advantage of Fluorine Integration

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[7][8] The decision to place a fluorine atom at the 6-position of the isoquinoline ring is a deliberate design choice aimed at favorably modulating several key parameters:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically susceptible position can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[8]

-

Target Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring system, influencing pKa and creating favorable electrostatic or dipole interactions within a protein's binding pocket. This can lead to enhanced potency and selectivity.[7]

-

Membrane Permeability and CNS Penetration: The strategic addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[8]

The combination of the 3-amino group for targeted interactions and the 6-fluoro substituent for optimized drug-like properties makes this compound a highly attractive starting point for library synthesis in drug discovery programs.

Synthesis of the this compound Core

The synthesis of this compound can be achieved through a multi-step sequence, starting from commercially available materials. The following protocol outlines a plausible and efficient route based on established chemical transformations for constructing substituted isoquinolines.[9][10]

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of 4-Fluoro-2-methylbenzonitrile

-

To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to 50°C for 1 hour.

-

Cool the mixture, extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-fluoro-2-methylbenzonitrile.

Step 2: Bromination to 2-(Bromomethyl)-4-fluorobenzonitrile

-

Dissolve 4-fluoro-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

The crude 2-(bromomethyl)-4-fluorobenzonitrile can be used in the next step without further purification.

Step 3: Formation of 2-((Cyanomethyl)amino)acetonitrile

-

To a solution of hexamethylenetetramine (1.2 eq) in chloroform, add the crude 2-(bromomethyl)-4-fluorobenzonitrile (1.0 eq).

-

Stir the mixture at room temperature overnight.

-

Filter the resulting salt and wash with diethyl ether.

-

Treat the salt with a mixture of ethanol and concentrated hydrochloric acid and reflux for 2 hours.

-

Cool the solution and add sodium cyanide (2.0 eq).

-

Stir at room temperature for 4 hours.

-

Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate to give the crude α-cyano-o-tolunitrile derivative.

Step 4: Cyclization to this compound

-

Prepare a saturated solution of hydrogen bromide in glacial acetic acid.

-

Add the crude product from Step 3 to this solution.

-

Heat the mixture at 100°C for 4-6 hours.

-

Cool to room temperature and pour onto ice.

-

Neutralize with a concentrated ammonium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Analog Development: A Kinase Inhibitor Case Study

The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases. The development of analogs based on the this compound core can be exemplified through a hypothetical kinase inhibitor program. The primary amino group can be functionalized to introduce various substituents that can probe different pockets of a kinase active site.

Screening Cascade for Analog Evaluation

A systematic approach is essential to evaluate newly synthesized analogs efficiently. A typical screening cascade involves a tiered progression from broad, high-throughput assays to more complex, biologically relevant models.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound core allows for the exploration of the SAR, providing insights into the molecular features required for potent and selective inhibition.

Table 1: SAR of this compound Analogs against Target Kinase X

| Compound ID | R Group (at 3-amino position) | Kinase X IC50 (nM) | Cell Proliferation GI50 (nM) |

| Core | -H | >10,000 | >10,000 |

| Analog-1 | -C(O)c1ccccc1 (Benzoyl) | 850 | 2,500 |

| Analog-2 | -C(O)c1cnccn1 (Isonicotinoyl) | 250 | 900 |

| Analog-3 | -C(O)c1ccc(F)cc1 (4-Fluorobenzoyl) | 120 | 450 |

| Analog-4 | -C(O)c1ccc(OCF3)cc1 (4-Trifluoromethoxybenzoyl) | 25 | 95 |

| Analog-5 | -SO2c1ccccc1 (Benzenesulfonyl) | 1,500 | >5,000 |

Interpretation of SAR:

-

Amide is Preferred: Acylation of the 3-amino group is crucial for activity (Core vs. Analogs 1-4). The amide likely forms a key hydrogen bond with the kinase hinge region. The sulfonyl linkage (Analog-5) is poorly tolerated, suggesting a specific geometric requirement for the linker.

-

Heteroaromatic Rings Enhance Potency: The introduction of a pyridine ring (Analog-2) improves potency over a simple phenyl ring (Analog-1), possibly due to an additional hydrogen bond acceptor or improved solubility.

-

Electron-Withdrawing Groups are Favorable: The addition of a fluorine atom to the phenyl ring (Analog-3) significantly boosts potency. This trend is further confirmed by the highly potent trifluoromethoxy-substituted analog (Analog-4), indicating that an electron-deficient aromatic ring is optimal for binding. This could be due to favorable interactions in a hydrophobic pocket with some polar character.

Conclusion

The this compound scaffold represents a confluence of favorable structural features for modern drug discovery. The isoquinoline core provides a rigid and synthetically tractable framework, the 3-amino group offers a key interaction point for target binding and a handle for chemical diversification, and the 6-fluoro substituent provides a strategic tool for enhancing metabolic stability and target affinity. The systematic exploration of analogs derived from this core has the potential to yield potent and selective modulators of a wide range of biological targets, particularly protein kinases. This guide provides the foundational knowledge and experimental framework for researchers to leverage this privileged scaffold in the pursuit of novel therapeutics.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. Isoquinoline synthesis [quimicaorganica.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

Unraveling the Enigma: A Theoretical Exploration of the Mechanism of Action of 6-Fluoroisoquinolin-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1] The subject of this technical guide, 6-Fluoroisoquinolin-3-amine, is a compound of significant interest due to the confluence of a privileged heterocyclic core, a strategically placed fluorine atom, and a reactive primary amine. While direct experimental evidence for its mechanism of action is not yet publicly available, its structural motifs allow for the formulation of compelling, evidence-based hypotheses. This guide will delve into two primary theoretical mechanisms of action for this compound: its potential as a topoisomerase inhibitor for antimicrobial applications and its role as a kinase inhibitor in the context of oncology and inflammatory diseases. We will explore the scientific rationale behind these hypotheses, propose detailed experimental workflows for their validation, and provide insights into the potential therapeutic landscape of this intriguing molecule.

Introduction: The Isoquinoline Scaffold and the Promise of this compound

The isoquinoline ring system is a structural alert for a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1] The introduction of specific functional groups onto this scaffold can profoundly influence its physicochemical properties and target-binding profile. In this compound, three key features guide our mechanistic hypotheses:

-

The Isoquinoline Core: A bicyclic aromatic system that provides a rigid framework for interaction with biological macromolecules.

-

The 3-Amino Group: A critical functional group that can act as a hydrogen bond donor and acceptor, and a key site for further chemical modification. 3-aminoisoquinolinone derivatives, for example, have been identified as potent anticancer agents.[2]

-

The 6-Fluoro Substituent: The incorporation of a fluorine atom can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[3][4][5] In the context of quinolones, a fluorine at the C-6 position has been shown to enhance DNA gyrase binding affinity.[4]

Given these structural attributes, we will explore two plausible and compelling mechanistic pathways for this compound.

Hypothesis I: this compound as a Novel Topoisomerase Inhibitor

A significant body of evidence points to the activity of fluoroquinolone and fluoroisoquinoline derivatives as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][6][7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bactericidal effects.[6][7]

Theoretical Basis

The proposed mechanism of action for this compound as a topoisomerase inhibitor is predicated on the following:

-

Structural Analogy to Fluoroquinolones: The core structure of this compound shares similarities with the quinolone antibiotics. The fluorine atom at position 6 is a hallmark of many potent fluoroquinolones and is known to be crucial for their activity.[4]

-

Interaction with the Enzyme-DNA Complex: Fluoroquinolones do not bind to the enzyme or DNA alone but rather stabilize the covalent complex formed between the topoisomerase and the cleaved DNA.[6][8] This ternary complex blocks the progression of the replication fork, leading to double-strand DNA breaks and cell death.[6] It is hypothesized that this compound could similarly intercalate at the DNA-enzyme interface.

-

Role of the 3-Amino Group: The amino group could participate in key hydrogen bonding interactions within the active site of the topoisomerase or with the DNA backbone, further stabilizing the ternary complex.

Proposed Signaling Pathway

Caption: Proposed mechanism of this compound as a topoisomerase inhibitor.

Experimental Validation Workflow

To investigate this hypothesis, a multi-step experimental approach is recommended:

2.3.1. In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of this compound on purified bacterial DNA gyrase and topoisomerase IV.

-

Protocol:

-

Purify recombinant DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) from a relevant bacterial species (e.g., E. coli or S. aureus).

-

Perform supercoiling (for gyrase) or decatenation (for topoisomerase IV) assays in the presence of varying concentrations of the test compound.

-

Analyze the reaction products by agarose gel electrophoresis to determine the extent of enzyme inhibition.

-

Calculate the IC50 value for each enzyme.

-

2.3.2. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To assess the whole-cell antibacterial activity of this compound against a panel of clinically relevant bacterial strains.

-

Protocol:

-

Use a broth microdilution method according to CLSI guidelines.

-

Test the compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[9]

-

Determine the MIC, the lowest concentration of the compound that completely inhibits visible growth.

-

2.3.3. Mechanism of Action Elucidation in Bacteria

-

Objective: To confirm that the antibacterial activity is due to topoisomerase inhibition.

-

Protocol:

-

Macromolecular Synthesis Inhibition: Perform radiolabeled precursor incorporation assays ([3H]-thymidine for DNA, [3H]-uridine for RNA, and [3H]-leucine for protein) in bacterial cultures treated with the compound. Inhibition of DNA synthesis would be indicative of topoisomerase targeting.

-

DNA Cleavage Assays: Use purified enzyme and DNA to demonstrate that the compound stabilizes the covalent enzyme-DNA complex.

-

Hypothesis II: this compound as a Kinase Inhibitor

The quinoline and isoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[10] The 3-aminoisoquinoline moiety, in particular, has been explored as a pharmacophore for targeting various kinases involved in cancer and inflammation.[2]

Theoretical Basis

The potential for this compound to act as a kinase inhibitor is supported by:

-

Structural Precedent: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The isoquinoline ring is well-suited for this role.

-

Key Interactions: The 3-amino group can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

-

Fluorine's Role in Selectivity and Potency: The 6-fluoro substituent can modulate the electronic properties of the isoquinoline ring and engage in specific interactions with the protein, potentially enhancing binding affinity and selectivity for certain kinases.[3][5]

Potential kinase targets could include, but are not limited to, Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinases (PI3Ks), and various receptor tyrosine kinases.[11][12]

Proposed Signaling Pathway (Example: BTK Inhibition)

Caption: General pathway for kinase inhibition by this compound.

Experimental Validation Workflow

A systematic approach is required to identify and validate the potential kinase targets of this compound.

3.3.1. Kinase Panel Screening

-

Objective: To broadly screen the compound against a large panel of kinases to identify potential targets.

-

Protocol:

-

Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

-

Screen the compound at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

3.3.2. In Vitro Kinase Inhibition Assays for Hit Validation

-

Objective: To confirm the inhibitory activity against the identified "hit" kinases and determine their potency.

-

Protocol:

-

Perform in vitro kinase assays using purified recombinant kinases identified from the screen.

-

Use a suitable assay format (e.g., radiometric, fluorescence-based, or luminescence-based) to measure kinase activity.

-

Generate dose-response curves and calculate the IC50 values for each validated kinase.

-

3.3.3. Cellular Assays

-

Objective: To assess the on-target activity of the compound in a cellular context.

-

Protocol:

-

Select cell lines that are known to be dependent on the activity of the target kinase.

-

Treat the cells with varying concentrations of the compound and measure the inhibition of downstream signaling pathways using techniques such as Western blotting to detect phosphorylation of target substrates.

-

Perform cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) to determine the functional consequences of kinase inhibition.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of potential experimental outcomes to guide researchers in their data interpretation.

| Parameter | Hypothesis I: Topoisomerase Inhibitor | Hypothesis II: Kinase Inhibitor |

| IC50 (DNA Gyrase) | < 1 µM | > 50 µM |

| IC50 (Topoisomerase IV) | < 1 µM | > 50 µM |

| MIC (S. aureus) | 0.1 - 2 µg/mL | > 64 µg/mL |

| IC50 (Target Kinase) | > 50 µM | < 100 nM |

| Cellular IC50 (Target-dependent cell line) | > 50 µM | < 500 nM |

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic potential, with its structural features suggesting at least two distinct and compelling mechanisms of action. As a putative topoisomerase inhibitor, it could offer a new avenue for the development of novel antibacterial agents. Alternatively, its potential as a kinase inhibitor positions it as a promising scaffold for the discovery of new treatments for cancer or inflammatory disorders. The experimental workflows detailed in this guide provide a clear and logical path for the elucidation of its true biological function. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy models, will be crucial to fully unlock the therapeutic promise of this compound and its derivatives.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives as pi3 kinase inhibitors | Semantic Scholar [semanticscholar.org]

Whitepaper: A Strategic Guide to In Silico Screening of 6-Fluoroisoquinolin-3-amine Against Kinase Targets

Abstract

Protein kinases are a critical class of enzymes and prominent drug targets, particularly in oncology.[1] The isoquinoline scaffold is a well-established pharmacophore in kinase inhibition, with several approved drugs and clinical candidates demonstrating its utility.[2][3][4] This technical guide presents a comprehensive, field-proven workflow for the in silico screening of 6-Fluoroisoquinolin-3-amine, a representative novel scaffold, against a panel of therapeutically relevant kinase targets. We move beyond a simple recitation of steps to provide the strategic rationale behind key decisions in target selection, protein and ligand preparation, hierarchical virtual screening, and post-screening validation. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel kinase inhibitors.[5]

The Strategic Framework: Why Screen This Scaffold?

The selection of a starting scaffold is a critical decision point in any screening campaign. The this compound scaffold was chosen for this guide based on several key strategic considerations:

-

Privileged Structure: The isoquinoline core is a known "privileged scaffold" that has been successfully utilized in the development of numerous kinase inhibitors.[2][6][3][4] Its bicyclic, heterocyclic nature provides a rigid framework capable of forming crucial hydrogen bond interactions with the kinase hinge region—the anchor point for most ATP-competitive inhibitors.[7]

-

Vector for Exploration: The fluorine atom at the 6-position offers a strategic vector for modifying physicochemical properties such as metabolic stability and membrane permeability without significantly altering the core's binding geometry. The amine group at the 3-position provides a key hydrogen bond donor, mimicking the adenine portion of ATP.

-

Novelty and Patentability: While the core is known, this specific substitution pattern may not be extensively explored, offering a potential path to novel intellectual property.

Our overarching goal is not merely to find a binder but to identify a selective, developable lead. The in silico workflow is therefore designed as a hierarchical filter to efficiently triage a vast chemical space, prioritizing compounds with the highest probability of success in subsequent experimental validation.[8][9][10]

Overall In Silico Screening Workflow

The workflow is structured as a multi-stage cascade, increasing computational rigor at each step to filter the initial library down to a small set of high-confidence hits.

Caption: High-level workflow for in silico kinase inhibitor screening.

Module 1: Target Selection and Curation